molecular formula C20H16ClN3O4S B4911263 N-[4-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]furan-2-carboxamide

N-[4-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]furan-2-carboxamide

Cat. No.: B4911263
M. Wt: 429.9 g/mol
InChI Key: CDEQZIKYPJLTAA-UHFFFAOYSA-N
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Description

N-[4-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]furan-2-carboxamide is a complex organic compound with the molecular formula C20H16ClN3O4S and a molecular weight of 429.88 g/mol . This compound is known for its unique chemical structure, which includes a furan ring, a methoxy group, and a chlorophenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]furan-2-carboxamide typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzoyl chloride with thiourea to form the intermediate 2-chlorophenylthiourea. This intermediate is then reacted with 4-amino-2-methoxybenzoic acid to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. detailed industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or nitrating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule .

Scientific Research Applications

N-[4-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan-2-carboxamide derivatives, such as N-(4-bromophenyl)furan-2-carboxamide and N-(4-methylphenyl)furan-2-carboxamide .

Uniqueness

N-[4-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-[(2-chlorobenzoyl)carbamothioylamino]-2-methoxyphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4S/c1-27-17-11-12(8-9-15(17)23-19(26)16-7-4-10-28-16)22-20(29)24-18(25)13-5-2-3-6-14(13)21/h2-11H,1H3,(H,23,26)(H2,22,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEQZIKYPJLTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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